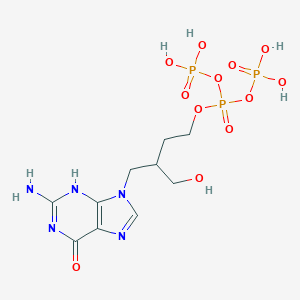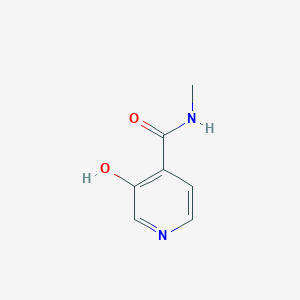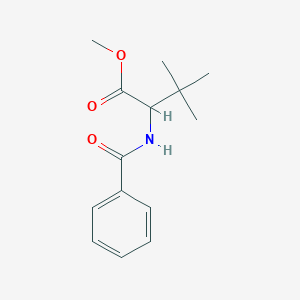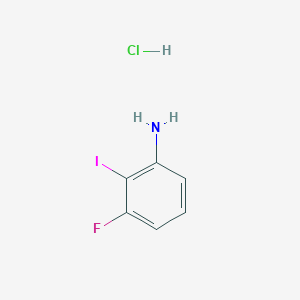
3-Fluoro-2-iodoaniline hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorine-substituted anilines typically involves halogenation, nitration, reduction, and palladium-catalyzed coupling reactions. For instance, fluorine-substituted polyanilines can be synthesized from corresponding aniline monomers using oxidizing agents in acidic medium, demonstrating the versatility of halogenated anilines in chemical synthesis (Cihaner & Önal, 2001; Konno et al., 2004).
Molecular Structure Analysis
The molecular structure of fluorine-containing compounds can significantly influence their chemical behavior and interaction with biological systems. For instance, the introduction of fluorine atoms into molecules like prolines can alter their conformation and how they are recognized by biological systems, as seen in the synthesis and analysis of 3-fluoro-4-hydroxyprolines (Testa et al., 2018).
Chemical Reactions and Properties
Fluorinated anilines participate in various chemical reactions, including palladium-catalyzed annulations and chemical oxidative polymerizations, to yield complex structures with potential applications in materials science and drug discovery (Konno et al., 2004; Waware et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of fluorine-substituted anilines can be significantly different from their non-fluorinated counterparts. The introduction of fluorine atoms tends to improve the solubility and thermal stability of these compounds, making them more suitable for various applications (Waware et al., 2018).
Chemical Properties Analysis
The chemical properties of 3-fluoro-2-iodoaniline hydrochloride, such as reactivity and potential for further functionalization, are influenced by the presence of fluorine and iodine atoms. These atoms can affect the electron density and polarity of the molecule, thereby influencing its reactions with other chemical species and its role as an intermediate in the synthesis of more complex molecules (Kwon et al., 1997).
Applications De Recherche Scientifique
Optical Applications and Therapeutic Potential : Compounds like 3-chloro-4-fluoro aniline and 2-iodo aniline have shown potential in optical limiting applications and as anti-inflammation and anti-cancer therapeutic agents. This is due to their nonlinear optical properties and potential therapeutic activities against target proteins (George et al., 2021).
HIV Treatment : A robust synthetic approach for preparing key intermediates, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, used in the preparation of HIV NNRTI candidates, has been developed. This presents advantages over existing methodologies (Mayes et al., 2010).
Regioselective Synthesis in Organic Chemistry : A new method for the regioselective synthesis of 2- or 3-fluoroalkylated indole derivatives using palladium-catalyzed annulation with 2-iodoanilines has been introduced. This approach is significant for organic synthesis (Konno et al., 2004).
Toxicology Studies : Research indicates that 3,5-dihaloanilines, a group to which 3-Fluoro-2-iodoaniline hydrochloride can be related, are more potent nephrotoxicants in vitro than 4-haloaniline isomers. Bromo and iodo substitutions enhance the nephrotoxic potential of aniline (Hong et al., 2000).
Radiopaque Compounds and Anesthetic Effects : Fluoro-iodo radiopaque compounds exhibit anesthetic, hypnotic, and analgesic effects. However, high concentrations may irritate the gastric and intestinal tract (Mittelstaedt & Jenkins, 1950).
Synthesis of Fluorinated and Chlorinated Compounds : The synthesis of 2-fluoro- and 2-chloromalonic esters using hypervalent iodine-mediated direct fluorination and chlorination has been achieved, showing high yields. This is relevant for the preparation of various organic compounds (Kitamura et al., 2015).
Safety And Hazards
The safety information for 3-Fluoro-2-iodoaniline hydrochloride indicates that it is associated with several hazards . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Propriétés
IUPAC Name |
3-fluoro-2-iodoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLBFLFGNKLHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-iodoaniline hydrochloride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

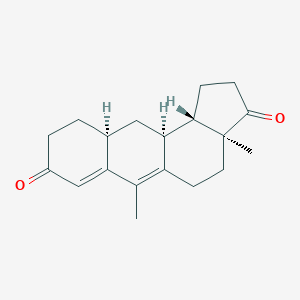
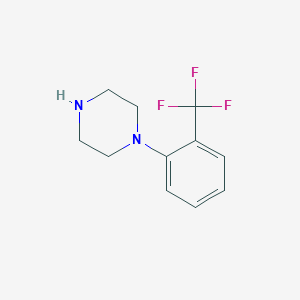
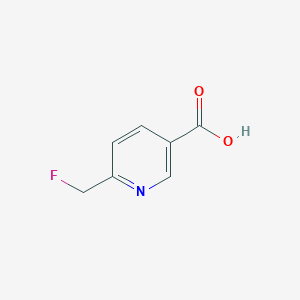
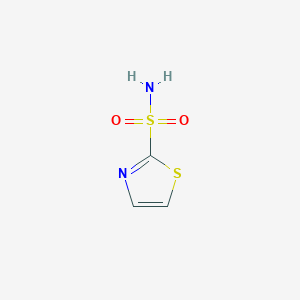
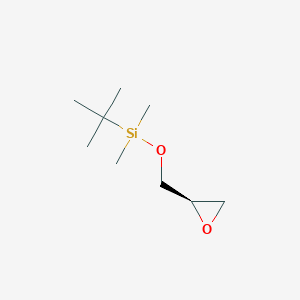
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
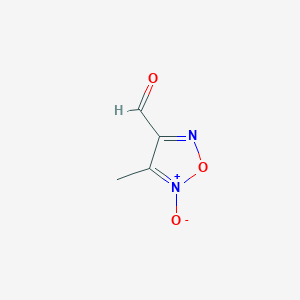
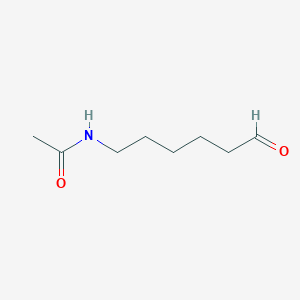
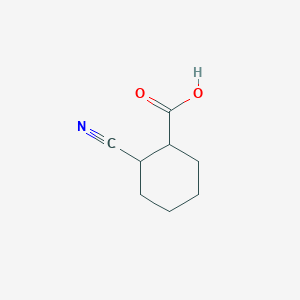
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)
